Hexahydrofuro[3,4-b]furan-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydrofuro[3,4-b]furan-4,6-dione is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused furan rings and dione functional groups, making it a versatile molecule for chemical synthesis and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-b]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction between 1,3-dicarbonyl compounds and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of ammonium acetate in aqueous ethanol . This reaction proceeds through a series of steps, including O-alkylation and cyclization, to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Hexahydrofuro[3,4-b]furan-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Hexahydrofuro[3,4-b]furan-4,6-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which hexahydrofuro[3,4-b]furan-4,6-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an acyl-ACP thioesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acyl-ACP intermediates and thereby disrupting fatty acid biosynthesis . This inhibition can lead to the accumulation of acyl-ACP and a subsequent reduction in fatty acid production, which is crucial for the growth and survival of certain organisms.
Vergleich Mit ähnlichen Verbindungen
Hexahydrofuro[3,4-b]furan-4,6-dione can be compared with other similar bicyclic compounds, such as:
Hexahydrofuro[3,2-b]furan-3,6-diamine: This compound has a similar bicyclic structure but contains amine groups instead of dione groups.
Hexahydrofuro[3,4-b]furan-4-ol:
The uniqueness of this compound lies in its specific dione functionality, which imparts distinct chemical properties and biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C6H6O4 |
---|---|
Molekulargewicht |
142.11 g/mol |
IUPAC-Name |
2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2 |
InChI-Schlüssel |
XSWYJJOVZZIPTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.